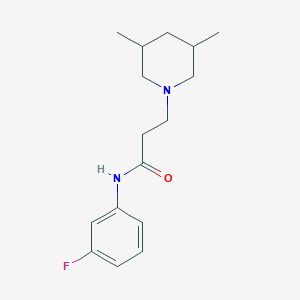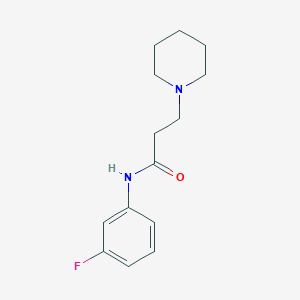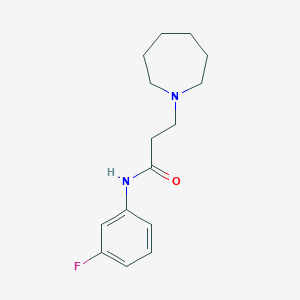
N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 3-chloro-2-methylphenyl group attached to a 3-(4-morpholinyl)propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylbenzoic acid and 4-morpholinepropanol.
Amidation Reaction: The 3-chloro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The resulting acid chloride is then reacted with 4-morpholinepropanol in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets in the brain makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
- N-(3-chloro-2-methylphenyl)-3-(4-piperidinyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-pyrrolidinyl)propanamide
- N-(3-chloro-2-methylphenyl)-3-(4-azepanyl)propanamide
Comparison: N-(3-chloro-2-methylphenyl)-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to its analogs with different nitrogen-containing rings (such as piperidine, pyrrolidine, or azepane), the morpholine ring offers different steric and electronic effects, influencing the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C14H19ClN2O2 |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-12(15)3-2-4-13(11)16-14(18)5-6-17-7-9-19-10-8-17/h2-4H,5-10H2,1H3,(H,16,18) |
Clave InChI |
PEVNGUODMCHRIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCOCC2 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCOCC2 |
Solubilidad |
42.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248016.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248017.png)

![Ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248020.png)

![ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)
![N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
![1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248026.png)

![3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248032.png)


![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(2-FLUOROPHENYL)PROPANAMIDE](/img/structure/B248038.png)
